Cas no 1797118-21-8 (6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline)

6-(2-エチルピペリジン-1-イル)-1-(2-フルオロピリジン-4-カルボニル)-1,2,3,4-テトラヒドロキノリンは、複雑な構造を持つ有機化合物であり、医薬品中間体や創薬研究において重要な役割を果たす可能性があります。この化合物は、キノリン骨格にピペリジン環とフルオロピリジンカルボニル基が結合した特徴的な構造を持ち、高い分子多様性と生物学的活性の調整が可能です。特に、フッ素原子の導入により代謝安定性が向上し、薬物動態特性の最適化が期待されます。また、剛直な構造と官能基の配置により、特定の標的タンパク質への選択的な結合能を示すことが予想され、創薬分野での応用が注目されています。

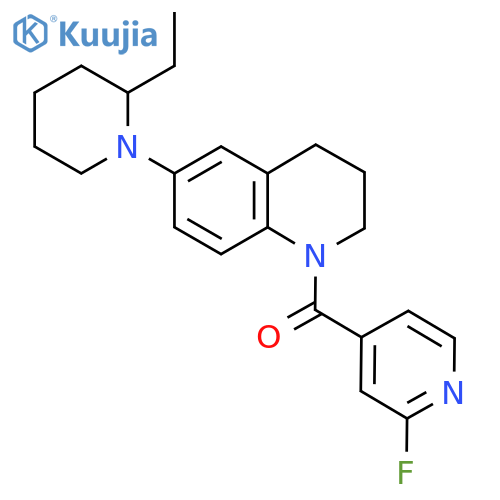

1797118-21-8 structure

商品名:6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

-

- [6-(2-ethylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-(2-fluoropyridin-4-yl)methanone

- AKOS033514945

- Z1663390870

- 6-(2-ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

- EN300-26613746

- 1797118-21-8

- 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

-

- インチ: 1S/C22H26FN3O/c1-2-18-7-3-4-12-25(18)19-8-9-20-16(14-19)6-5-13-26(20)22(27)17-10-11-24-21(23)15-17/h8-11,14-15,18H,2-7,12-13H2,1H3

- InChIKey: ZMSRMVMONDDEPB-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CN=1)C(N1CCCC2=C1C=CC(=C2)N1CCCCC1CC)=O

計算された属性

- せいみつぶんしりょう: 367.20599062g/mol

- どういたいしつりょう: 367.20599062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 516

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 36.4Ų

6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26613746-0.05g |

6-(2-ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline |

1797118-21-8 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

1797118-21-8 (6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量